N-(2-cyanoethyl)-4a-hydroxy-N-(2-methoxyethyl)-1,3,4,5,6,7,8,8a-octahydroisoquinoline-2-sulfonamide
Description
N-(2-cyanoethyl)-4a-hydroxy-N-(2-methoxyethyl)-1,3,4,5,6,7,8,8a-octahydroisoquinoline-2-sulfonamide is a complex organic compound with a unique structure that includes a cyanoethyl group, a hydroxy group, a methoxyethyl group, and an octahydroisoquinoline core
Properties
IUPAC Name |
N-(2-cyanoethyl)-4a-hydroxy-N-(2-methoxyethyl)-1,3,4,5,6,7,8,8a-octahydroisoquinoline-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O4S/c1-22-12-11-17(9-4-8-16)23(20,21)18-10-7-15(19)6-3-2-5-14(15)13-18/h14,19H,2-7,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLYKQXZWHPXHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCC#N)S(=O)(=O)N1CCC2(CCCCC2C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanoethyl)-4a-hydroxy-N-(2-methoxyethyl)-1,3,4,5,6,7,8,8a-octahydroisoquinoline-2-sulfonamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Octahydroisoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Cyanoethyl Group: This step involves the addition of a cyanoethyl group to the nitrogen atom of the isoquinoline core, which can be done using acrylonitrile under basic conditions.
Methoxyethylation: The methoxyethyl group can be introduced via nucleophilic substitution reactions using methoxyethyl halides.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanoethyl)-4a-hydroxy-N-(2-methoxyethyl)-1,3,4,5,6,7,8,8a-octahydroisoquinoline-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine.
Substitution: The methoxyethyl group can be substituted with other nucleophiles.
Hydrolysis: The sulfonamide group can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or H2/Pd (Hydrogen with palladium catalyst) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions can facilitate hydrolysis.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Corresponding sulfonic acids and amines.
Scientific Research Applications
N-(2-cyanoethyl)-4a-hydroxy-N-(2-methoxyethyl)-1,3,4,5,6,7,8,8a-octahydroisoquinoline-2-sulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-cyanoethyl)-4a-hydroxy-N-(2-methoxyethyl)-1,3,4,5,6,7,8,8a-octahydroisoquinoline-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cell surface receptors to alter cellular responses.
Influencing Gene Expression: Affecting the transcription and translation of genes involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyanoethyl)-4a-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide
- N-(2-methoxyethyl)-4a-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide
- N-(2-cyanoethyl)-4a-hydroxy-1,2,3,4,5,6,7,8-octahydroisoquinoline-2-sulfonamide
Uniqueness
N-(2-cyanoethyl)-4a-hydroxy-N-(2-methoxyethyl)-1,3,4,5,6,7,8,8a-octahydroisoquinoline-2-sulfonamide is unique due to the presence of both cyanoethyl and methoxyethyl groups, which confer distinct chemical properties and potential biological activities compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
